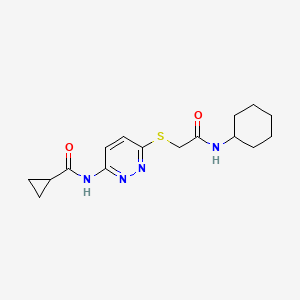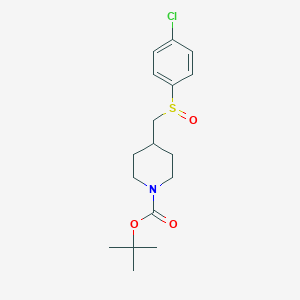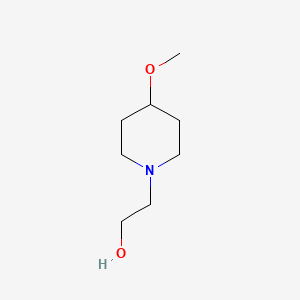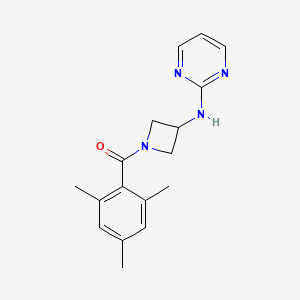
N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide, commonly known as MPUC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPUC belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structural similarities to N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide, such as various tetrazole and carboxamide derivatives, have been synthesized and characterized to explore their potential applications. For example, the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been documented, highlighting the importance of structural analysis and elemental composition in understanding the properties of these compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Research has also focused on evaluating the cytotoxic activities of tetrazole and carboxamide derivatives against various cancer cell lines. The study of the cytotoxicity of certain new compounds against Ehrlich Ascites Carcinoma (EAC) cells provides insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activities
Tetrazole and carboxamide derivatives have been evaluated for their antibacterial and antifungal activities. Studies on thiophene-3-carboxamide derivatives, for example, demonstrate the potential of such compounds in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Electro-optical Properties
The investigation into the electro-optical properties of compounds containing tetrazole and carboxamide groups, such as aromatic polyamides and polyimides bearing pendant units, reveals their potential applications in the field of materials science, particularly in the development of new electroactive and electrochromic materials (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Antidiabetic Screening
The antidiabetic potential of certain dihydropyrimidine derivatives, synthesized through the condensation of specific carboxamides, highlights the relevance of these compounds in the development of new therapeutic agents for diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(2-phenylethylcarbamoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-30-14-13-21-19(28)18-24-26-27(25-18)17-9-7-16(8-10-17)23-20(29)22-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,28)(H2,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDOBFKDLOEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)




![2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide](/img/structure/B2800740.png)

![2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid](/img/structure/B2800743.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)
![7-acetyl-2-((3-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2800745.png)
